1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid

説明

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Chemistry and Medicinal Chemistry

Pyrrolidine, a five-membered saturated nitrogen-containing heterocycle, has garnered substantial attention due to its distinctive physicochemical properties, including hydrophilicity, basicity, and structural rigidity tandfonline.com. Its widespread occurrence in natural products, alkaloids, and a multitude of FDA-approved drugs underscores its importance as a fundamental building block in drug discovery tandfonline.comnih.govfrontiersin.orgresearchgate.netmdpi.com.

In medicinal chemistry , the pyrrolidine scaffold's versatility allows for extensive chemical modifications, leading to compounds with broad pharmacological spectra. Pyrrolidine-containing molecules have demonstrated significant therapeutic potential across various disease areas, including diabetes and cancer, often exhibiting dual inhibitory actions tandfonline.com. They are known for their antidiabetic, anticancer, antibacterial, antiviral, antifungal, anthelmintic, anticonvulsant, antiparkinsonian, anti-inflammatory, anti-anxiety, antimalarial, antidepressant, and antioxidant properties tandfonline.comfrontiersin.orgnih.govtandfonline.com. The ability of pyrrolidine to modulate physicochemical and biological profiles, coupled with its conformational rigidity and sp³-hybridization, enhances pharmacokinetic properties such as bioavailability, metabolic stability, and oral absorption, facilitating the exploration of pharmacophore space for designing potent and selective bioactive compounds tandfonline.comnih.govresearchgate.net. Examples of pyrrolidine-based compounds currently under clinical investigation or approved drugs include AZD8421, Pacritinib, Daridorexant, and Vildagliptin, among others tandfonline.comresearchgate.netnih.gov.

In synthetic chemistry , the pyrrolidine ring is highly valued for its role as a chiral building block and its ability to contribute to the stereochemistry and three-dimensional (3D) coverage of molecules due to its non-planar nature (pseudorotation) nih.govresearchgate.net. It serves as a crucial intermediate in the asymmetric synthesis of complex molecules and is utilized as a ligand for transition metals, organocatalysts, and effective chiral controllers nih.govresearchgate.netmdpi.comresearchgate.networktribe.com. Its chemical flexibility as an isostere of other heterocycles like imidazole, thiazole, and oxazole (B20620) further broadens its utility in diverse synthetic transformations tandfonline.com.

The Unique Role of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid and its Analogues as Advanced Chemical Entities in Research

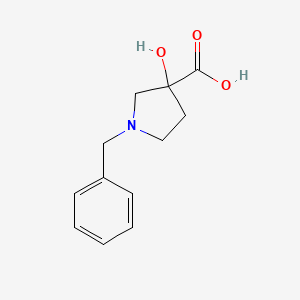

This compound (CAS: 67117-22-0) is a specific pyrrolidine derivative that incorporates a benzyl (B1604629) group at the nitrogen, a hydroxyl group at the 3-position, and a carboxylic acid functionality also at the 3-position of the pyrrolidine ring sigmaaldrich.comnih.govcymitquimica.com. This combination of functional groups bestows upon it significant potential as a versatile intermediate and an advanced chemical entity in contemporary chemical research.

The presence of the benzyl group provides a hydrophobic interaction site and can be readily removed or modified, making it a valuable protecting group or a handle for further derivatization. The hydroxyl group at C-3 offers a site for various synthetic transformations, including esterification, etherification, or oxidation, while the carboxylic acid group can participate in amide bond formation, esterification, or decarboxylation reactions. These functionalities collectively contribute to the compound's reactivity and ability to be integrated into more complex molecular architectures.

While detailed specific research findings for this compound itself are often embedded within broader synthetic schemes for drug discovery, its structural features suggest its utility. Analogues such as N-benzyl-3-hydroxypyrrolidines (without the carboxylic acid) are recognized as useful intermediates for the preparation of various pharmaceutical products, antibiotic drugs, and agricultural chemicals google.comgoogleapis.com. Similarly, 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which are structurally related by retaining the benzyl and carboxylic acid moieties on the pyrrolidine core, are reported as starting materials or intermediates for pharmaceutically active compounds, particularly those targeting central nervous system disorders google.com. Another analogue, Benzyl 3-hydroxypyrrolidine-1-carboxylate, which features a carbobenzyloxy (CBZ) protecting group at the nitrogen, is valuable in peptide synthesis and medicinal chemistry due to the protective role of the CBZ group cymitquimica.comchemscene.compharmaffiliates.com. The stereochemistry at the 3-position, where both the hydroxyl and carboxylic acid groups are located, is also a critical factor that can influence the biological activity of derivatives, making these compounds interesting subjects for stereoselective synthesis and drug design cymitquimica.com.

The strategic placement of these functional groups around the inherently chiral pyrrolidine core provides multiple points of diversification for medicinal chemists. This allows for the precise tailoring of steric, electronic, and hydrogen-bonding properties, which are crucial for optimizing interactions with biological targets. Consequently, this compound, like its close analogues, serves as a crucial advanced chemical entity, enabling the synthesis of new drug candidates with enhanced potency, selectivity, and desired pharmacokinetic profiles.

Properties of this compound

| Property | Value | Source |

| Molecular Weight | 221.26 g/mol | cymitquimica.com |

| CAS Number | 67117-22-0 | sigmaaldrich.com |

| PubChem CID | 20394189 | nih.gov |

| Physical Appearance | Typically a white to off-white solid | cymitquimica.com |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, methanol) | cymitquimica.com |

| Intended Use | Laboratory use only | cymitquimica.com |

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(15)12(16)6-7-13(9-12)8-10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWPERVDOCXFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(=O)O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606663 | |

| Record name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67117-22-0 | |

| Record name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3 Hydroxypyrrolidine 3 Carboxylic Acid

Chemoenzymatic and Biocatalytic Approaches to 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid Synthesis

The integration of biological catalysts with chemical reactions provides powerful tools for the synthesis of complex chiral molecules like this compound. These chemoenzymatic methods offer high selectivity under mild conditions.

Enzymatic Resolution and Transformations for Chiral 3-Hydroxypyrrolidine Systems

Biocatalysis is a highly effective method for obtaining enantiomerically pure chiral amines and alcohols, which are key structural motifs in many pharmaceuticals. nih.gov For the synthesis of chiral 3-hydroxypyrrolidine systems, enzymatic kinetic resolution is a prominent strategy. This technique involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are commonly employed for this purpose, catalyzing the acylation or hydrolysis of one enantiomer with high selectivity. rsc.org

For instance, the enzymatic resolution of racemic 3-hydroxy-pyrrolidines has been achieved through acetylation using various lipases. rsc.org In dynamic kinetic resolution (DKR), the unwanted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgrsc.org Another approach involves the direct, stereoselective hydroxylation of N-substituted pyrrolidines at the C-3 position using whole-cell biocatalysts, such as the bacterium Sphingomonas sp. HXN-200. researchgate.net This microorganism can introduce a hydroxyl group with high regio- and stereoselectivity, providing direct access to chiral N-protected 3-hydroxypyrrolidines. researchgate.net The enantioselectivity of this hydroxylation can be influenced by the choice of the nitrogen-protecting group. researchgate.net

Below is a table summarizing various enzymatic approaches for the synthesis of chiral 3-hydroxypyrrolidine derivatives.

| Enzyme/Biocatalyst | Reaction Type | Substrate | Product(s) | Key Findings |

| Amano Lipase P | Acetylation | Racemic 3-hydroxy-pyrrolidine | (R)-acetylated pyrrolidine (B122466) and (S)-3-hydroxy-pyrrolidine | Excellent enantioselectivity was achieved for both the product and the remaining starting material. rsc.org |

| Amano Lipase PS-IM (immobilized) | Acetylation | Racemic 3-hydroxy-pyrrolidine | (R)-acetylated pyrrolidine and (S)-3-hydroxy-pyrrolidine | Excellent enantioselectivity was observed for the unreacted (S)-enantiomer. rsc.org |

| Sphingomonas sp. HXN-200 | Hydroxylation | N-Benzyloxycarbonyl-pyrrolidine | (R)-N-Benzyloxycarbonyl-3-hydroxypyrrolidine | The reaction yielded the product with 75% enantiomeric excess (ee), which could be increased to 98% ee through crystallization. researchgate.net |

| Sphingomonas sp. HXN-200 | Hydroxylation | N-Phenoxycarbonyl-pyrrolidine | (S)-N-Phenoxycarbonyl-3-hydroxypyrrolidine | This substrate yielded the opposite (S)-enantiomer, although with lower initial selectivity (39% ee). researchgate.net |

| Keto Reductases (KREDs) | Carbonyl Reduction | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | KREDs can stereoselectively reduce a prochiral ketone to produce either the (R) or (S) alcohol enantiomer. nih.govacs.org |

Classical Organic Synthesis Routes to this compound

Traditional organic synthesis provides robust and versatile methods for constructing the pyrrolidine core and introducing the necessary functional groups.

Condensation and Cyclization Reactions in Pyrrolidine Ring Formation

The construction of the pyrrolidine ring is a fundamental step in the synthesis of this compound. A variety of methods have been developed for this purpose. One of the most common strategies is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.govmdpi.com Other powerful techniques include intramolecular cyclization reactions, which can form the five-membered ring through processes like the amination of unsaturated carbon-carbon bonds. nih.govresearchgate.net

A direct and widely used approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as benzylamine, followed by reductive amination. mdpi.com Another classical method is the cyclization of 1,4-amino alcohols. mdpi.com For the specific synthesis of a precursor to the target molecule, such as 1-benzyl-3-pyrrolidinone (B141626), a plausible route involves the reaction of a γ-halo ester with benzylamine, leading to an initial N-alkylation followed by intramolecular cyclization.

Functional Group Interconversions for Hydroxyl and Carboxylic Acid Moiety Introduction

Once the 1-benzylpyrrolidine scaffold is in place, the next crucial step is the introduction of the hydroxyl and carboxylic acid functionalities at the C-3 position. Functional group interconversion (FGI) refers to the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.ukcompoundchem.com

A highly efficient strategy to install both the hydroxyl and carboxylic acid groups simultaneously at a carbonyl position is the Strecker synthesis or a related cyanohydrin formation followed by hydrolysis. Starting from a precursor like 1-benzyl-3-pyrrolidinone, reaction with a cyanide source (e.g., potassium cyanide) in the presence of acid would form a cyanohydrin intermediate (3-cyano-3-hydroxypyrrolidine). prepchem.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions converts it into a carboxylic acid, yielding the final target compound, this compound. prepchem.com

Alternative FGI strategies could involve:

Oxidation: Direct oxidation of a C-H bond at the 3-position is challenging but can sometimes be achieved with powerful reagents.

From an alkene: Introduction of an exocyclic double bond at the 3-position, followed by dihydroxylation (to install the hydroxyl group and another on the adjacent carbon) and subsequent oxidative cleavage.

Strategies for Stereoselective Synthesis of this compound

Achieving the desired stereochemistry at the C-3 position is critical. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

The chiral pool refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. nih.gov This approach leverages the existing stereocenters of the starting material to control the stereochemistry of the final product.

For the synthesis of chiral pyrrolidine derivatives, several natural products are commonly used. nih.gov Proline, 4-hydroxyproline, malic acid, and glutamic acid are excellent starting points. nih.govgoogle.com For example, chiral N-benzyl-3-hydroxypyrrolidine has been synthesized from natural malic acid through a process involving condensation with benzylamine and subsequent reduction. google.com Similarly, glutamic acid can be converted into a chiral 4-amino-2-hydroxybutyric acid intermediate, which then undergoes cyclization and reduction to form the desired chiral N-benzyl-3-hydroxypyrrolidine. google.com These chiral scaffolds can then be further functionalized at the C-3 position to introduce the carboxylic acid moiety, preserving the stereochemistry.

The following table lists common starting materials from the chiral pool used for synthesizing chiral pyrrolidine scaffolds.

| Chiral Pool Starting Material | Key Intermediate(s) | Resulting Pyrrolidine Scaffold |

| L-Malic Acid | N-benzyl-3-hydroxysuccinimide | (S)-N-benzyl-3-hydroxypyrrolidine google.com |

| D-Malic Acid | N-benzyl-3-hydroxysuccinimide | (R)-N-benzyl-3-hydroxypyrrolidine google.com |

| L-Glutamic Acid | (S)-4-Amino-2-hydroxybutyric acid, (S)-3-hydroxy-pyrrolidinone | (S)-N-benzyl-3-hydroxypyrrolidine google.com |

| L-4-Hydroxyproline | Various protected derivatives | Chiral substituted pyrrolidines nih.gov |

| L-Proline | Various protected derivatives | Chiral substituted pyrrolidines nih.gov |

Chiral Pool Approaches to Pyrrolidine Scaffolds

Derivations from Natural Amino Acids (e.g., L-Malic Acid, Glutamic Acid)

A common and economically viable approach to synthesizing chiral compounds is to utilize the inherent chirality of naturally occurring molecules. L-malic acid and glutamic acid are frequently employed as starting materials for the synthesis of 1-benzyl-3-hydroxypyrrolidine derivatives.

One established method involves the condensation reaction of L-malic acid with benzylamine, followed by a reduction step. This process takes advantage of the stereocenter present in L-malic acid to produce the desired chiral pyrrolidine ring. The initial reaction typically forms an N-benzyl-3-hydroxypyrrolidine-2,5-dione intermediate. Subsequent reduction of this dione (B5365651), often using strong reducing agents like sodium borohydride-iodine or lithium aluminium hydride, yields (S)-1-benzyl-3-pyrrolidinol. researchgate.net While this route is effective, the use of potent reducing agents can present challenges for industrial-scale production. google.com

| Starting Material | Key Intermediate | Reducing Agent | Reference |

| L-Malic Acid | (S)-1-benzyl-3-hydroxypyrrolidine-2, 5-dione | Sodium borohydride-iodine | researchgate.net |

| Glutamic Acid | 3-hydroxypyrrolidinone | Strong reducing agent | google.com |

Utilization of Alkaloids (e.g., Vasicine) as Chiral Precursors

Natural alkaloids provide another valuable source of chirality for the synthesis of enantiomerically pure compounds. The alkaloid (-)-vasicine, which can be isolated from the plant Adhatoda vasica, has been successfully used as a chiral precursor for the synthesis of optically active N-benzyl-3-hydroxypyrrolidines. google.comresearchgate.net

The synthesis from vasicine involves a facile and efficient process that leverages the existing stereochemistry of the alkaloid. google.com This method is considered attractive for commercial purposes due to the ready availability of vasicine from a renewable source and the high yields and optical purity of the resulting products. google.comresearchgate.net The process typically involves the cleavage of a C=N bond within the vasicine structure, followed by deamination of an intermediate aromatic amine to yield (S)-N-benzyl-3-hydroxypyrrolidine. google.com

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and catalytic efficiency. In the context of pyrrolidine synthesis, transition metal-catalyzed reactions, where chirality is introduced by a chiral ligand bound to a metal center, are particularly prominent. whiterose.ac.uk

For the synthesis of pyrrolidine-3-carboxylic acid derivatives, asymmetric hydrogenation is a key strategy. google.com For instance, the asymmetric hydrogenation of a precursor like 1-benzyl-4-(aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid can be achieved using a Ruthenium catalyst with a chiral phosphine ligand, such as (R)-2-Furyl-MeOBIPHEP. google.com This reaction can produce the desired (3S,4S)-1-benzyl-4-aryl-pyrrolidine-3-carboxylic acid with high enantiomeric excess (ee), often exceeding 98%. google.com The enantiomeric purity of the product is typically so high that further purification is not required. google.com

| Catalyst System | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |

| [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] | 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | (S,S) | 98.5% | google.com |

| [Ru(OAc)2((R)-TMBTP)] | 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | (S,S) | 94.5% | google.com |

Stereoinversion Methodologies for Enantiomeric Purity (e.g., Mitsunobu Inversion)

In some synthetic routes, it may be necessary to invert the stereochemistry at a specific chiral center to obtain the desired enantiomer. The Mitsunobu reaction is a widely used and reliable method for achieving such a stereoinversion of secondary alcohols with a high degree of predictability and clean inversion of configuration. organic-chemistry.orgnih.gov

This reaction is particularly valuable in the synthesis of N-benzyl-3-hydroxypyrrolidine derivatives. For example, if a synthesis yields the (S)-(-)-N-benzyl-3-hydroxypyrrolidine, it can be converted to the (R)-(+)-enantiomer via a Mitsunobu inversion. google.com The reaction typically involves treating the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD), in the presence of a nucleophile, often a carboxylic acid. organic-chemistry.orgnih.gov The mechanism proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile in an SN2 fashion, resulting in the inversion of the stereocenter. organic-chemistry.org

While highly effective, the Mitsunobu reaction can be challenging with sterically hindered alcohols, sometimes resulting in low yields. orgsyn.org Modifications to the standard procedure, such as using 4-nitrobenzoic acid, have been developed to improve yields for these more challenging substrates. orgsyn.org

Process Optimization and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scale-up to ensure efficiency, cost-effectiveness, and safety.

Efficiency and Yield Enhancement Strategies in Synthesis

Several strategies can be employed to enhance the efficiency and yield of this compound synthesis. One key area of focus is the choice of reagents and reaction conditions. For instance, in the synthesis from L-malic acid, an improved method for preparing the (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione intermediate involves a melting reaction without the use of a solvent, which can simplify the process and reduce waste. researchgate.net

In syntheses utilizing alkaloids like vasicine, the facile reaction methodology and the sustainable, renewable nature of the starting material contribute to a commercially viable and attractive process with high yields. google.comresearchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also significantly improve efficiency by reducing handling losses and reaction times.

Continuous flow chemistry offers another avenue for process optimization. By moving from traditional batch processing to a continuous flow system, it is often possible to achieve better control over reaction parameters, improve safety, and increase throughput.

Industrial Feasibility Studies and Economic Aspects of Production

The use of readily available and inexpensive starting materials, such as natural amino acids or alkaloids, is a significant advantage for large-scale production. google.com For example, the process starting from the natural alkaloid vasicine is noted for its potential commercial importance due to the sustainable supply of the raw material. google.com

However, some synthetic methods, while effective in the lab, may not be suitable for industrial production. For example, routes that require expensive or hazardous reagents, such as certain borane reagents, may be economically unviable or pose significant safety challenges on a large scale. google.com Similarly, processes that generate significant amounts of by-products that are difficult to remove can add to the cost and complexity of purification. The Mitsunobu reaction, for instance, generates triphenylphosphine oxide and a hydrazinedicarboxylate derivative, which can complicate product isolation.

Advanced Derivatization and Functionalization Strategies of 1 Benzyl 3 Hydroxypyrrolidine 3 Carboxylic Acid

Chemical Modifications at the Hydroxyl Group of the Pyrrolidine (B122466) Ring

The tertiary hydroxyl group at the C3 position of the pyrrolidine ring presents both opportunities and challenges for chemical modification. Its reactivity is influenced by steric hindrance, but it can be targeted for transformations such as acylation, alkylation, or elimination to introduce new functionalities.

One potential modification is O-acylation or esterification . While direct esterification with a carboxylic acid is challenging for tertiary alcohols, the hydroxyl group can be converted into an ester using more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base. This introduces an ester moiety, which can alter the compound's lipophilicity and pharmacokinetic profile.

Another strategy is O-alkylation to form ethers. This typically requires converting the hydroxyl group into a better leaving group or using strong alkylating agents. Such modifications can introduce a wide variety of substituents, from simple alkyl chains to more complex functional groups, thereby expanding the chemical diversity of the derivatives.

Furthermore, under acidic conditions, the hydroxyl group can participate in an intramolecular cyclization with the adjacent carboxylic acid moiety to form a lactone (a cyclic ester). youtube.com This transformation significantly alters the structure and chemical properties of the scaffold, locking the C3 stereocenter into a bicyclic system and offering a new template for drug design. The feasibility of this reaction often depends on the stereochemistry and the ability to activate the carboxylic acid group. youtube.com

Table 1: Potential Modifications at the C3-Hydroxyl Group

| Reaction Type | Reagents | Potential Product | Purpose of Modification |

|---|---|---|---|

| O-Acylation | Acyl Chloride (R-COCl), Pyridine | 3-Acyloxy derivative | Introduce ester functionality, alter lipophilicity |

| O-Alkylation | Alkyl Halide (R-X), Strong Base (e.g., NaH) | 3-Alkoxy derivative | Introduce ether linkage, add diverse substituents |

Derivatization of the Carboxylic Acid Moiety of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid

The carboxylic acid group is one of the most versatile functional groups for derivatization. Standard reactions include conversion to esters, amides, and acyl hydrazides, which are fundamental in medicinal chemistry for modulating solubility, stability, and receptor interactions. msu.edukhanacademy.org

Esterification is a common strategy, typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. google.com For instance, reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid can yield the corresponding methyl ester. mdpi.com Benzyl (B1604629) esters can also be formed, which often serve as protecting groups that can be removed later via hydrogenolysis. organic-chemistry.org

Amide formation is arguably the most significant derivatization for SAR studies, as the amide bond is a key feature of many pharmaceuticals. Direct reaction between a carboxylic acid and an amine is often inefficient and requires high temperatures. rsc.org Therefore, coupling agents or activating agents are employed. Common methods include:

Activation with Thionyl Chloride (SOCl₂): The carboxylic acid can be converted to a highly reactive acyl chloride intermediate, which then readily reacts with a primary or secondary amine to form the corresponding amide in high yield. khanacademy.orgrsc.org

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating nucleophilic attack by an amine to form the amide bond. khanacademy.org

Borate Ester Reagents: Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation, offering a wide substrate scope and often allowing for purification by simple filtration without extensive aqueous workup. nih.gov

These methods allow for the introduction of a vast array of amine-containing fragments, enabling fine-tuning of the molecule's properties. The existence of commercial listings for "1-Benzyl-pyrrolidine-3-carboxylic acid amide" confirms the feasibility of this particular derivatization. sigmaaldrich.commatrixscientific.com

Table 2: Reagents for Derivatization of the Carboxylic Acid Moiety

| Derivative | Reagent/Method | Reaction Condition | Reference |

|---|---|---|---|

| Ester | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | Reflux | google.commdpi.com |

| Amide | Thionyl chloride (SOCl₂), then Amine (R'R''NH) | One-pot synthesis | rsc.org |

| Amide | Amine (R'R''NH), Coupling agent (e.g., DCC, HATU) | Room temperature or mild heating | khanacademy.orgmdpi.com |

Modifications on the N-Benzyl Substituent

Catalytic hydrogenation is the preeminent method for N-debenzylation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst), under a hydrogen atmosphere. nih.gov The benzyl group is cleaved, yielding the secondary amine (3-hydroxypyrrolidine-3-carboxylic acid) and toluene (B28343) as a byproduct. nih.gov This deprotected pyrrolidine serves as a valuable intermediate for the synthesis of new analogues, allowing for the introduction of a wide variety of different substituents at the nitrogen atom.

Beyond removal, the aromatic ring of the benzyl group is also amenable to modification, although this is less common than debenzylation. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) could theoretically be employed to introduce substituents onto the phenyl ring, thereby creating a library of derivatives with varied electronic and steric properties. These modifications can influence the molecule's interaction with biological targets.

Development of Novel this compound Analogues

The development of novel analogues is driven by the need to understand how structural changes impact biological activity and to optimize the compound's properties. This is achieved through systematic modifications and subsequent biological evaluation.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of structurally related compounds and evaluating their biological activity to identify the key chemical features responsible for their effects. nih.gov For this compound derivatives, an SAR campaign would systematically explore the three points of diversity:

The N1-Substituent: Following debenzylation, a variety of alkyl, aryl, and heterocyclic groups can be introduced at the nitrogen position. SAR studies on other scaffolds, such as fluoroquinolones, have shown that the N1-substituent is critical for potency and spectrum of activity. researchgate.net

The C3-Hydroxyl Group: Derivatives where the hydroxyl group is converted to an ether or ester, or removed entirely, would be synthesized. This helps to determine if the hydroxyl group is essential for activity, for instance, by acting as a hydrogen bond donor or acceptor.

The C3-Carboxylic Acid Group: Converting the carboxylic acid to amides or esters with different substituents allows for the exploration of how charge, size, and hydrogen bonding capacity at this position affect target binding. In some cases, replacing the acid with other acidic functional groups (e.g., a tetrazole) is also explored.

For example, studies on related pyrrolidine-2-carboxylic acid analogs as glutamate (B1630785) receptor antagonists have shown that substituents on aromatic rings attached to the scaffold greatly influence the binding affinity and selectivity profile. nih.gov Similarly, research into 5-oxopyrrolidine derivatives has demonstrated that converting a carboxylic acid to a hydrazone can significantly enhance anticancer activity in a structure-dependent manner. mdpi.com These examples highlight the principles that would be applied in an SAR study of the title compound.

The chemical reactivity can also be tuned. A substituent's electronic and steric effects can influence the ease of derivatization at other functional groups. For example, bulky groups near the carboxylic acid could hinder its conversion to an amide. Understanding these effects is crucial for designing efficient synthetic routes to novel analogues and for interpreting SAR data correctly. Studies on diverse benzyl-pyrrolidine-3-ol analogues have shown that electronically varied substituents can lead to selective cytotoxicity against specific cancer cell lines, demonstrating the profound impact of substituent choice on biological outcomes. monash.edu

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-hydroxypyrrolidine-3-carboxylic acid |

| 1-Benzyl-pyrrolidine-3-carboxylic acid amide |

| B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate) |

| Dicyclohexylcarbodiimide (DCC) |

| Palladium on carbon (Pd/C) |

| Palladium hydroxide on carbon (Pd(OH)₂/C) |

| Thionyl chloride (SOCl₂) |

Applications of 1 Benzyl 3 Hydroxypyrrolidine 3 Carboxylic Acid in Medicinal Chemistry and Drug Discovery Research

Intermediates in Pharmaceutical Agent Synthesis

1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid and its structural relatives are valuable intermediates in the synthesis of complex pharmaceutical agents. nih.govsigmaaldrich.com The pyrrolidine (B122466) core, functionalized with hydroxyl and carboxylic acid groups, provides reactive sites for building more elaborate molecules, while the benzyl (B1604629) group offers a means of protection or further modification. This structural versatility makes it a key component in the synthetic pathways of various drug classes.

Development of Aminoglycoside Derivatives for Therapeutic Use

Aminoglycosides are a critical class of antibiotics, and resistance to them, often through enzymatic modification, poses a significant health threat. nih.gov Research has focused on developing inhibitors of these resistance-conferring enzymes, such as aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib]. nih.gov In this area, complex chemical scaffolds are synthesized to block the inactivating enzyme. Substituted pyrrolidine pentamine, for instance, has been identified as a promising scaffold for inhibitors of AAC(6′)-Ib. nih.govcalstate.edu While not a direct synthetic precursor, the core pyrrolidine structure of this compound is representative of the types of chiral building blocks essential for creating such complex and highly substituted molecules designed to restore the efficacy of aminoglycoside antibiotics. biorxiv.org

Role in Carbapenem (B1253116) Antibiotic Development

The carbapenem class of β-lactam antibiotics features a bicyclic core, and their synthesis is a complex challenge in medicinal chemistry. The pyrrolidine ring is a fundamental precursor to the carbapenam (B8450946) structure. Specifically, (5R)-Carbapenem-3-carboxylic acid, the simplest of the naturally occurring carbapenems, is biosynthesized from precursors like (3S,5S)-carbapenam-3-carboxylic acid. nih.govnih.gov This process involves a critical stereoinversion step at the C-5 position of the pyrrolidine-related ring, a reaction mediated by the enzyme CarC. nih.gov Research has demonstrated that the epimeric (3S,5R)-carbapenam-3-carboxylic acid is an intermediate in this catalytic cycle. nih.gov Therefore, chiral pyrrolidine carboxylic acids are central to both the biosynthesis and the laboratory synthesis of these vital antibiotics, serving as foundational intermediates for constructing the carbapenem core.

Scaffold for Neurological Disorder Therapeutics

The pyrrolidine scaffold is extensively utilized in the development of agents targeting the central nervous system (CNS). researchgate.net Its rigid, three-dimensional nature is ideal for designing ligands that can selectively bind to neurological receptors and enzymes. researchgate.netnih.gov For instance, novel pyrrolidine-2-one derivatives have shown neuroprotective effects in preclinical models of cognitive impairment, suggesting their potential for treating conditions like Alzheimer's disease. nih.gov Compounds that merge a pyrrolidine ring with other heterocyclic systems, such as morpholine, have been investigated for anti-neurodegenerative and neuroprotective properties. mdpi.com Pyrrolidine derivatives are also found in drugs used for epilepsy, dementia, and depression, highlighting the scaffold's broad applicability in neurology. mdpi.com While direct studies on this compound for neurological disorders are not prominent, its core structure is a key element in the broader class of pyrrolidine-based compounds explored for these conditions. nih.govnih.gov

Design of Analgesic and Anti-inflammatory Agents

The pyrrolidine nucleus is a recognized pharmacophore in the design of compounds with analgesic and anti-inflammatory activities. researchgate.netnih.gov Medicinal chemists have synthesized and evaluated numerous pyrrolidine derivatives for their ability to modulate pathways involved in pain and inflammation, such as the cyclooxygenase (COX) enzymes. researchgate.netnih.gov The rationale is that the defined stereochemistry of the pyrrolidine ring can lead to potent and selective inhibitors. researchgate.net Several studies have demonstrated the potential of this structural class, as detailed in the table below.

| Compound Class | Target/Model | Key Findings |

| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide Derivatives | COX-1 and COX-2 (in silico), in vivo pain and inflammation models | Certain derivatives exhibited significant analgesic and anti-inflammatory effects, suggesting potential as lead compounds for new NSAIDs. nih.gov |

| 5-oxopyrrolidine-3-carboxylic acid Derivatives | In vitro anti-inflammatory evaluation | The pyrrolidine ring is noted as an important feature for anti-inflammatory activity. researchgate.net |

| Pyrrolidine-2,5-dione Derivatives | Anticonvulsant models (MES and scPTZ tests) | While primarily for anticonvulsant activity, this highlights the versatility of the pyrrolidine scaffold in CNS-related therapeutic areas, which can overlap with pain mechanisms. nih.gov |

These findings underscore the value of the pyrrolidine carboxylic acid framework as a template for developing new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. researchgate.netnih.gov

Exploration as ROR-γ Inhibitors for Autoimmune Diseases via Related Pyrrolidine Structures

The Retinoic acid receptor-related orphan receptor-gamma (RORγ or RORc) is a critical transcription factor involved in the production of pro-inflammatory cytokines, making it a key target for treating autoimmune diseases. nih.govresearchgate.net Small molecule inhibitors of RORγ have attracted significant attention as potential therapies. nih.gov The pyrrolidine ring has emerged as a valuable scaffold in the design of such inhibitors. nih.gov Medicinal chemistry campaigns often use pyrrolidine moieties to explore the chemical space around a known ligand, seeking to improve potency and selectivity. researchgate.net The development of RORγ inhibitors frequently involves modifying lead compounds with various chemical groups, and pyrrolidines are among the structures used to optimize interactions with the target protein. nih.gov This exploration is part of a broader effort to develop orally available drugs for autoimmune conditions like psoriasis, where inhibiting RORγ-mediated pathways is a promising therapeutic strategy. nih.govresearchgate.net

Other Bioactive Molecules and Drug Targets Utilizing Pyrrolidine Scaffolds

The pyrrolidine ring is a prevalent structural motif in a vast array of bioactive molecules and approved pharmaceutical agents, underscoring its significance in medicinal chemistry. nih.govwikipedia.org Its unique stereochemical and physicochemical properties make it a versatile scaffold for designing compounds that can interact with a wide range of biological targets. This has led to the development of pyrrolidine-containing drugs for various therapeutic areas, including cancer, diabetes, infectious diseases, and central nervous system (CNS) disorders. nih.govnih.gov

Anticancer Agents:

The pyrrolidine scaffold is a key component in numerous anticancer agents, with derivatives showing promising activity against various cancer cell lines. bohrium.com These compounds exert their effects through diverse mechanisms of action, targeting different aspects of cancer cell proliferation and survival.

One notable example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST). nih.gov Sunitinib's mechanism involves the inhibition of several RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), thereby interfering with tumor angiogenesis and cell proliferation. nih.gov

Other pyrrolidine derivatives have been designed to target specific molecular pathways implicated in cancer. For instance, some derivatives act as antagonists of the chemokine receptor CXCR4, which plays a role in cancer metastasis. nih.gov Spirooxindole pyrrolidine derivatives have also been synthesized and evaluated for their anticancer properties. bohrium.com Furthermore, certain pyrrolidine-containing compounds have shown the ability to downregulate the anti-apoptotic protein Bcl-2, promoting cancer cell death. researchgate.net

Antidiabetic Agents:

Pyrrolidine-based compounds have emerged as a significant class of antidiabetic agents, primarily through the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). researchgate.net DPP-4 inhibitors, also known as gliptins, enhance the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. Vildagliptin is a prominent example of a pyrrolidine-containing DPP-4 inhibitor used in the management of type 2 diabetes. nih.govdrugbank.com

Beyond DPP-4 inhibition, researchers have explored other mechanisms for pyrrolidine-based antidiabetic drugs. Certain pyrrolidine derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the intestine. nih.gov By inhibiting these enzymes, these compounds can delay glucose absorption and reduce postprandial hyperglycemia. nih.govacs.org

Antimicrobial and Antiviral Agents:

The pyrrolidine scaffold is present in several antimicrobial and antiviral drugs. Clindamycin, a lincosamide antibiotic, contains a pyrrolidine ring and is effective against a range of anaerobic and Gram-positive bacteria. drugbank.com Its mechanism of action involves the inhibition of bacterial protein synthesis.

In the antiviral arena, pyrrolidine derivatives have been developed to combat viral infections. Telaprevir is an antiviral drug that was used for the treatment of chronic Hepatitis C Virus (HCV) infection. nih.gov It acts as a protease inhibitor, specifically targeting the HCV NS3/4A serine protease. nih.gov Similarly, Ombitasvir is another pyrrolidine-containing antiviral medication used in combination therapies for HCV, which functions by inhibiting the viral protein NS5A, essential for viral replication. nih.gov

Central Nervous System (CNS) Agents:

The versatility of the pyrrolidine scaffold extends to the development of drugs targeting the central nervous system. Levetiracetam, a pyrrolidine anticonvulsant, is widely used in the treatment of epilepsy. drugs.com While its exact mechanism of action is not fully understood, it is believed to modulate synaptic vesicle protein 2A (SV2A), thereby affecting neurotransmitter release. drugbank.com

Aniracetam, a nootropic drug, also features a pyrrolidine ring and is used to improve cognitive function. wikipedia.orgdrugbank.com Its proposed mechanisms include the modulation of AMPA receptors, which are involved in synaptic plasticity. Other pyrrolidine-containing drugs with CNS activity include Procyclidine, an anticholinergic agent used in the treatment of Parkinson's disease, and Rolipram, which has shown antidepressant properties through the inhibition of phosphodiesterase-4 (PDE4). nih.govdrugbank.com

Anti-inflammatory Agents:

Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. nih.gov Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that contains a pyrrole (B145914) ring, the aromatic precursor to pyrrolidine. nih.gov It exerts its effect by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation.

The diverse applications of the pyrrolidine scaffold in medicinal chemistry highlight its importance as a privileged structure in drug design. The ability to readily modify the pyrrolidine ring and introduce various substituents allows for the fine-tuning of pharmacological activity and the development of selective ligands for a wide array of biological targets.

Role of 1 Benzyl 3 Hydroxypyrrolidine 3 Carboxylic Acid in Contemporary Organic Synthesis

Chiral Building Block Applications in Asymmetric Synthesis

The inherent chirality of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid, stemming from the stereocenter at the C3 position, makes it a valuable chiral building block in asymmetric synthesis. The stereodefined arrangement of its functional groups allows for the transfer of chirality to new molecules, a fundamental goal in the synthesis of enantiomerically pure compounds. unibo.it

The utility of substituted chiral pyrrolidines is well-established in the synthesis of biologically active compounds and as scaffolds for ligands in asymmetric catalysis. unibo.it The N-benzyl group not only protects the nitrogen atom but also influences the stereochemical outcome of reactions at adjacent centers through steric hindrance. The hydroxyl and carboxylic acid groups at the same carbon atom provide multiple points for derivatization, enabling the construction of diverse and highly functionalized molecules.

Research on related pyrrolidine-3-carboxylic acid derivatives has demonstrated their successful application in organocatalytic enantioselective Michael addition reactions, leading to the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org These studies underscore the potential of the pyrrolidine-3-carboxylic acid scaffold in asymmetric transformations. By extension, this compound is poised to serve as a sophisticated chiral building block for the synthesis of complex targets where the control of stereochemistry is crucial.

A summary of representative applications of the pyrrolidine (B122466) scaffold in asymmetric synthesis is presented in the table below.

| Application Area | Specific Transformation | Achieved Stereoselectivity |

| Organocatalysis | Enantioselective Michael Addition | High (e.g., 97% ee) |

| Ligand Synthesis | Formation of Chiral Metal Complexes | Effective Chiral Induction |

| Natural Product Synthesis | Diastereoselective Cycloadditions | Excellent Diastereocontrol |

Precursor for Complex Chemical Entities in Organic Synthesis

The trifunctional nature of this compound makes it an ideal precursor for the synthesis of more complex chemical entities. The pyrrolidine ring is a common motif in a vast array of natural products and pharmaceutical agents, including alkaloids and antiviral drugs. nih.gov

The strategic placement of the benzyl (B1604629), hydroxyl, and carboxyl groups allows for selective manipulation and elaboration of the molecule. For instance, the carboxylic acid can be converted into esters, amides, or other functional groups, while the hydroxyl group can be used for ether or ester formation, or as a directing group in stereoselective reactions. The N-benzyl group can be readily removed via hydrogenolysis to provide a secondary amine, which can then be further functionalized.

Optically active N-benzyl-3-hydroxypyrrolidine, a closely related compound lacking the C3-carboxylic acid, is a known valuable intermediate in the synthesis of various pharmaceutical products, including carbapenem (B1253116) antibiotics and antihypertensive drugs. google.com The addition of the carboxylic acid group at the 3-position in this compound significantly expands its synthetic potential, allowing for the introduction of additional complexity and functionality.

The following table illustrates the potential synthetic transformations of the functional groups present in this compound, highlighting its role as a versatile precursor.

| Functional Group | Potential Transformation | Resulting Functionality |

| Carboxylic Acid | Esterification, Amidation, Reduction | Ester, Amide, Primary Alcohol |

| Hydroxyl Group | Etherification, Acylation | Ether, Ester |

| N-Benzyl Group | Hydrogenolysis | Secondary Amine |

Enabling Reagent in Multi-step Synthetic Sequences

Beyond its role as a structural component, this compound and its derivatives can also function as enabling reagents in multi-step synthetic sequences. The pyrrolidine scaffold is a cornerstone in the development of organocatalysts, particularly those derived from proline. unibo.it These catalysts are instrumental in promoting a wide range of asymmetric reactions with high efficiency and stereoselectivity. unibo.it

The presence of both a secondary amine (after debenzylation) and a carboxylic acid in the pyrrolidine ring system is a key feature of many proline-based organocatalysts. These groups can participate in the formation of enamines and iminium ions, which are key intermediates in many organocatalytic cycles. The hydroxyl group at the C3 position can further modulate the catalyst's reactivity and selectivity through hydrogen bonding interactions with the substrate or transition state.

Stereochemical Purity and Chirality in 1 Benzyl 3 Hydroxypyrrolidine 3 Carboxylic Acid Research

Methods for Enantiomeric Excess Determination and Control in Synthesis

The quantitative analysis of enantiomeric purity is paramount in the synthesis of chiral molecules like 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid. Several analytical techniques are routinely employed to determine the enantiomeric excess (ee) of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For carboxylic acids such as the target compound, polysaccharide-based CSPs are often effective. The choice of mobile phase, typically a mixture of alkanes and alcohols, can be optimized to achieve baseline separation of the enantiomeric peaks, allowing for accurate integration and calculation of the ee. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful tool for determining enantiomeric excess. Upon interaction with a CSA, the enantiomers of this compound would form transient diastereomeric complexes, resulting in distinguishable chemical shifts in the ¹H or ¹³C NMR spectra. Integration of these distinct signals provides a direct measure of the enantiomeric ratio. Advanced NMR techniques, such as band-selective pure shift NMR, can further enhance spectral resolution, which is particularly useful in complex spectra. rsc.orgnih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to each enantiomer. By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric excess can be determined. rsc.orgnih.gov

Control of enantiomeric excess during synthesis is typically achieved through asymmetric synthesis, employing chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other.

Diastereoselective Synthetic Strategies for Pyrrolidine (B122466) Ring Systems

The synthesis of substituted pyrrolidines with high diastereoselectivity is a significant area of research in organic chemistry. mdpi.com For a molecule like this compound, which has a stereocenter at the C3 position, diastereoselective strategies are crucial for controlling the relative stereochemistry when other stereocenters are present in precursors or introduced during synthesis.

One common approach involves the use of cyclic precursors where the stereochemistry is already established. For instance, starting from a chiral pool material like hydroxyproline (B1673980) can provide a scaffold with defined stereocenters, which can then be chemically modified to introduce the desired substituents at the C3 position. mdpi.com

Another powerful strategy is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. The diastereoselectivity of this reaction can be controlled by the stereochemistry of the starting materials and the reaction conditions. unibo.it

Furthermore, Michael addition reactions can be employed to construct the pyrrolidine ring with high diastereoselectivity. The addition of a nucleophile to an α,β-unsaturated carbonyl compound can be influenced by chiral catalysts or auxiliaries to favor the formation of a specific diastereomer. rsc.org

Below is a table summarizing some diastereoselective synthetic strategies applicable to pyrrolidine ring systems:

| Synthetic Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids (e.g., hydroxyproline). | Pre-defined stereocenters, often requires functional group interconversions. |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile to form the five-membered pyrrolidine ring. | Can create multiple stereocenters in a single step, diastereoselectivity is influenced by substituents and catalysts. |

| Asymmetric Michael Addition | Nucleophilic addition to an α,β-unsaturated system, followed by cyclization. | High enantioselectivity and diastereoselectivity can be achieved with chiral catalysts or auxiliaries. |

Impact of Stereochemistry on Biological Activity and Synthetic Utility of Derivatives

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological systems, which are themselves chiral. For derivatives of this compound, the specific stereoisomer can dramatically influence its pharmacological profile, including binding affinity to receptors and enzymes, as well as its metabolic fate. nih.gov

It is well-documented for various pyrrolidine-containing compounds that different stereoisomers can exhibit distinct biological activities. For example, in the context of androgen receptor antagonists, the (2S,3R) configuration of a 3-aryl-3-hydroxy-1-phenylpyrrolidine derivative was found to be favorable for its antagonistic activity. nih.gov Similarly, the stereochemistry at the C3 position of the pyrrolidine ring has been shown to be critical for the activity of G-protein coupled receptor 40 (GRP40) agonists. nih.gov

The synthetic utility of chiral pyrrolidine derivatives is also heavily dependent on their stereochemistry. Enantiomerically pure building blocks are essential for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. The defined stereochemistry of this compound allows for its use as a scaffold to introduce further functionality with stereochemical control. The presence of the hydroxyl and carboxylic acid groups provides versatile handles for further chemical modifications, enabling the creation of a diverse library of derivatives with specific three-dimensional structures. The introduction of substituents on the pyrrolidine ring can also induce specific conformational preferences, which can be exploited in the design of molecules with desired biological activities. beilstein-journals.orgbeilstein-journals.org

The following table highlights the importance of stereochemistry in the biological activity of pyrrolidine derivatives based on findings for related compounds:

| Compound Class | Stereochemical Influence | Biological Target/Activity |

| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | The (2S,3R) configuration showed higher antagonistic activity. nih.gov | Androgen Receptor Antagonists |

| Pyrrolidine-based GRP40 agonists | Cis-4-CF3 substituent favored a pseudo-axial conformation of the C2-acetic acid group, which is key for activity. nih.gov | G-protein coupled receptor 40 (GRP40) Agonists |

| 3-Aryl prolines | Introduction of substituents at the 5'-position generally led to a preference for binding to NMDA receptors. nih.gov | Ionotropic Glutamate (B1630785) Receptor Ligands |

Analytical and Spectroscopic Research Methodologies for 1 Benzyl 3 Hydroxypyrrolidine 3 Carboxylic Acid

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid and for the critical separation of its stereoisomers. Given the presence of a stereocenter at the C3 position, distinguishing between the (R) and (S) enantiomers is of paramount importance.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands as the primary technique for the enantioseparation of chiral carboxylic acids. The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds, including those with carboxylic acid functionalities. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, along with an acidic or basic modifier, is critical for achieving optimal separation. The inclusion of the benzyl (B1604629) group and the polar hydroxyl and carboxylic acid groups in the target molecule suggests that both normal-phase and reversed-phase chiral HPLC could be viable approaches.

A hypothetical chiral HPLC separation of this compound enantiomers is presented in the table below.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Expected Elution | Enantiomer 1 (e.g., R-isomer) followed by Enantiomer 2 (e.g., S-isomer) |

Gas Chromatography (GC): While direct analysis of a relatively non-volatile and polar compound like this compound by GC is challenging, derivatization can make it amenable to this technique. Esterification of the carboxylic acid group, for instance with methanol (B129727) to form the methyl ester, would increase its volatility. Subsequent analysis on a chiral capillary column could then be used to separate the enantiomers.

Spectroscopic Characterization for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group and the pyrrolidine (B122466) ring, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The diastereotopic nature of the methylene protons on the pyrrolidine ring would likely result in complex splitting patterns. The chemical shifts would be influenced by the neighboring functional groups.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >170 ppm). The carbons of the aromatic ring and the pyrrolidine ring would also have distinct chemical shifts.

Predicted ¹H NMR Chemical Shifts: | Protons | Predicted Chemical Shift (ppm) | Multiplicity | | :--- | :--- | :--- | | Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | | Benzyl CH₂ | ~3.6 - 3.8 | Singlet or AB quartet | | Pyrrolidine CH₂ | 2.5 - 3.5 | Multiplets | | OH | Broad singlet | | COOH | Broad singlet |

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ or deprotonated form [M-H]⁻. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the benzyl group.

Expected Mass Spectrometry Data:

| Ionization Mode | Ion | Expected m/z |

|---|---|---|

| ESI (+) | [M+H]⁺ | 222.1125 |

Crystallographic Studies of this compound and its Complexes

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule and for understanding its three-dimensional structure in the solid state. Obtaining suitable crystals of this compound or a salt thereof would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This data would reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the intramolecular and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylic acid groups. While no specific crystallographic data for this compound is readily available, studies on similar pyrrolidine derivatives have been reported, providing a framework for what might be expected. For instance, a study on a complex pyrrolidine dione (B5365651) derivative revealed a triclinic crystal system with a P-1 space group, showcasing the detailed structural information that can be obtained. scichemj.org

Future Research Directions and Translational Perspectives for 1 Benzyl 3 Hydroxypyrrolidine 3 Carboxylic Acid

Novel Synthetic Approaches and Catalyst Development for Sustainable Production

The efficient and sustainable synthesis of complex molecules like 1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a primary focus of modern organic chemistry. Future research will likely concentrate on developing novel synthetic methodologies that are not only high-yielding but also environmentally benign and scalable.

Catalyst Development: A significant area of research is the development of advanced catalysts that can control the stereochemistry of the pyrrolidine (B122466) ring. nih.gov While traditional methods may rely on stoichiometric reagents, future approaches will increasingly utilize catalytic systems. nih.gov

Organocatalysis: Chiral organocatalysts, such as proline derivatives, have shown great promise in the asymmetric synthesis of substituted pyrrolidines. nih.gov Future work could focus on designing new organocatalysts tailored for the specific synthesis of 3-hydroxy-3-carboxylic acid substituted pyrrolidines, potentially leading to higher enantioselectivity and yields under mild conditions. mdpi.com

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to chiral amines and their derivatives. nih.govnih.gov Research into transaminase-triggered cyclizations of functionalized precursors could provide a direct and highly enantioselective pathway to the core structure of this compound. nih.govacs.org Ketoreductases also show potential for the asymmetric reduction of pyrrolidinone precursors to yield chiral hydroxypyrrolidines. sigmaaldrich.com

Metal Catalysis: While striving to reduce reliance on heavy metals, the development of catalysts based on abundant and non-precious metals for dehydrogenation and other transformations remains a key research area. acs.org For instance, borane-catalyzed dehydrogenation of pyrrolidines to form pyrroles represents an innovative approach that could be adapted for late-stage functionalization. nih.govacs.org

Innovative Synthetic Methodologies: Beyond catalyst development, new synthetic strategies are being explored. Continuous flow chemistry, for example, offers a scalable and efficient method for producing chiral pyrrolidines with high diastereoselectivity in short reaction times. rsc.org Applying this technology to the synthesis of this compound could significantly improve production efficiency and safety. rsc.org

| Synthetic Approach | Catalyst/Method | Potential Advantages | Key Research Focus |

| Organocatalysis | Proline-derived catalysts | High enantioselectivity, metal-free, mild conditions | Design of catalysts for specific 3,3-disubstituted pyrrolidines |

| Biocatalysis | Transaminases, Ketoreductases | Excellent stereocontrol, green reaction conditions (aqueous media) | Enzyme screening and engineering for substrate specificity |

| Metal Catalysis | Borane catalysts (e.g., B(C6F5)3) | Novel transformations (e.g., dehydrogenation) | Development of non-precious metal catalysts |

| Flow Chemistry | Microfluidic reactors | Rapid, scalable, improved safety and control | Optimization of reaction conditions for multi-step syntheses |

Expanded Applications in Drug Discovery and Agrochemical Development

The structural features of this compound make it a promising scaffold for generating new bioactive molecules. The pyrrolidine ring is a common motif in numerous FDA-approved drugs and natural products. lifechemicals.comwikipedia.org

Drug Discovery: The carboxylic acid group can be crucial for binding to biological targets, but it can also present challenges related to membrane permeability and metabolic stability. nih.gov Future research will likely explore the use of this compound as a platform for creating derivatives and bioisosteres to optimize pharmacokinetic properties. nih.govdrughunter.com

Scaffold for Diverse Libraries: This compound can serve as a versatile building block for synthesizing libraries of more complex molecules for high-throughput screening. lifechemicals.com Its functional groups allow for diverse modifications, enabling the exploration of a wide chemical space.

Targeting Specific Diseases: Pyrrolidine derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com Future studies could involve synthesizing analogs of this compound and evaluating their efficacy against these and other disease targets, including central nervous system disorders. nih.gov The synthesis of novel amides, for instance, has been a strategy for developing potential cholinesterase inhibitors. nih.gov

Agrochemical Development: The need for new, effective, and environmentally safer agrochemicals is growing. Optically active N-benzyl-3-hydroxypyrrolidines have been identified as useful intermediates for agricultural chemicals. google.com Research in this area could focus on:

Herbicide and Fungicide Development: Synthesizing derivatives to identify novel herbicides, fungicides, or pesticides with improved efficacy and selectivity.

Enhanced Crop Protection: Developing compounds that can protect crops from various environmental stresses or diseases, contributing to food security.

| Application Area | Research Focus | Potential Outcomes |

| Drug Discovery | Synthesis of compound libraries, bioisosteric replacement of the carboxylic acid group. | Novel drug candidates for cancer, infectious diseases, and CNS disorders. nih.govmdpi.com |

| Agrochemicals | Development of novel herbicides, fungicides, and pesticides. | More effective and potentially safer crop protection agents. google.com |

Integration of Green Chemistry Principles in this compound Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. chemheterocycles.com The synthesis of this compound provides multiple opportunities for integrating these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus reducing waste. walisongo.ac.id

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. mdpi.com The use of aqueous THF mixtures has been shown to enhance the solubility of polar intermediates and improve reaction yields in related syntheses.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can significantly shorten reaction times and improve yields compared to conventional heating. nih.gov

Catalyst Recycling: Developing and utilizing heterogeneous or recyclable catalysts to reduce waste and production costs.

Future research will focus on a holistic assessment of the synthesis process using green chemistry metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) to identify the most sustainable synthetic routes. walisongo.ac.id

Collaborative Research Initiatives and Interdisciplinary Studies in Pyrrolidine Chemistry

The complexity of modern chemical and biological research necessitates a collaborative and interdisciplinary approach. Advancing the field of pyrrolidine chemistry, and specifically the development of compounds like this compound, will depend on synergistic efforts across various disciplines.

Academia-Industry Partnerships: Collaborations between academic researchers pioneering novel synthetic methods and industrial partners with expertise in process development and large-scale production can accelerate the translation of laboratory discoveries into practical applications. chemheterocycles.com

Chemistry and Biology Integration: Close collaboration between synthetic chemists, medicinal chemists, and biologists is essential for the rational design and evaluation of new therapeutic agents. This includes using computational tools for in-silico screening and molecular modeling to predict the biological activity of new derivatives. mdpi.com

Cross-Disciplinary Consortia: The formation of research consortia focused on heterocyclic chemistry could pool resources, expertise, and infrastructure to tackle major challenges in the field, from fundamental synthetic methodology to preclinical drug development.

Such interdisciplinary efforts will be crucial for fully realizing the potential of this compound and other complex pyrrolidines in science and medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via ring-opening of a pyrrolidine precursor followed by benzylation and hydroxylation. Key steps include:

- Protection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during benzylation (e.g., as seen in Boc-protected pyrrolidine analogs ).

- Optimized reaction conditions : Maintain anhydrous conditions and low temperatures (0–5°C) during benzyl bromide addition to reduce undesired alkylation byproducts .

- Characterization : Validate intermediate purity via TLC (silica gel, ethyl acetate/hexane) and confirm final product structure using (δ 3.8–4.2 ppm for benzyl protons) .

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time discrepancies >1.5 min indicate high stereopurity .

- Optical rotation : Compare observed values with literature data for analogous pyrrolidine derivatives (e.g., (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid, in MeOH) .

- X-ray crystallography : For definitive confirmation, grow single crystals in ethanol/water and analyze space group symmetry (e.g., P222) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage conditions : Store at −20°C under nitrogen in amber vials to prevent hydrolysis of the hydroxypyrrolidine ring .

- Degradation monitoring : Perform monthly HPLC analysis (C18 column, 0.1% TFA in HO/MeOH) to detect carboxylic acid decomposition (retention time shifts >5% warrant repurification) .

Advanced Research Questions

Q. How can computational modeling predict the bioactive conformation of this compound in enzyme binding studies?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with PYCR1 (pyrroline-5-carboxylate reductase) crystal structures (PDB: 4NJS). Focus on hydrogen bonding between the hydroxyl group and Arg178 .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the benzyl group in hydrophobic pockets (RMSD <2.0 Å indicates stable binding) .

Q. How should researchers resolve contradictions in reported toxicity profiles of pyrrolidine derivatives?

- Methodological Answer :

- Standardized assays : Use zebrafish embryo toxicity (ZFET) tests (OECD 236) to compare LC values with structurally similar compounds (e.g., azetidine-3-carboxylic acid, LC = 12 mg/L) .

- Metabolite profiling : Perform LC-MS/MS to identify oxidative metabolites (e.g., N-oxides) that may contribute to discrepancies in terrestrial toxicity studies .

Q. What methodological approaches are recommended for studying the compound’s role in proline metabolism?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。